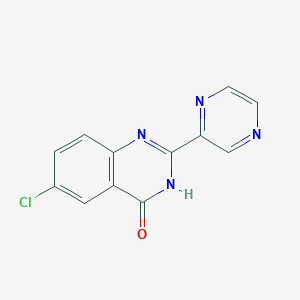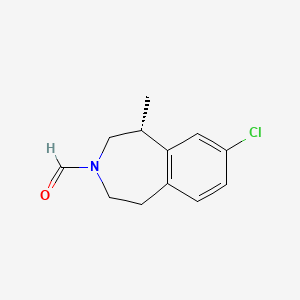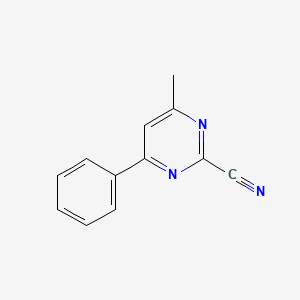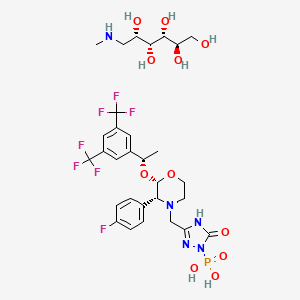
(1'S,2R,3S)-Fosaprepitant Dimeglumine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1’S,2R,3S)-Fosaprepitant Dimeglumine is a prodrug of aprepitant, which is a neurokinin-1 (NK1) receptor antagonist. It is primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV). The compound is water-soluble, making it suitable for intravenous administration, which is advantageous for patients who cannot take oral medications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1’S,2R,3S)-Fosaprepitant Dimeglumine involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure, followed by the introduction of the fosaprepitant moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of (1’S,2R,3S)-Fosaprepitant Dimeglumine follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and reduce production time.
Analyse Chemischer Reaktionen
Types of Reactions
(1’S,2R,3S)-Fosaprepitant Dimeglumine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(1’S,2R,3S)-Fosaprepitant Dimeglumine has several scientific research applications:
Chemistry: It is used as a model compound in studies of NK1 receptor antagonists and their synthesis.
Biology: The compound is studied for its effects on the NK1 receptor and its role in modulating biological responses.
Medicine: It is extensively researched for its efficacy in preventing CINV and other conditions related to NK1 receptor activity.
Industry: The compound’s synthesis and production methods are of interest for developing efficient manufacturing processes.
Wirkmechanismus
(1’S,2R,3S)-Fosaprepitant Dimeglumine exerts its effects by being converted to aprepitant in the body. Aprepitant then binds to the NK1 receptors in the brain, blocking the action of substance P, a neuropeptide associated with vomiting. This inhibition prevents the transmission of signals that trigger nausea and vomiting, making it effective in managing CINV.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aprepitant: The active form of (1’S,2R,3S)-Fosaprepitant Dimeglumine, used orally for the same indications.
Rolapitant: Another NK1 receptor antagonist used for preventing CINV.
Netupitant: Often combined with palonosetron for enhanced antiemetic effects.
Uniqueness
(1’S,2R,3S)-Fosaprepitant Dimeglumine is unique due to its water solubility and suitability for intravenous administration, providing an alternative for patients who cannot take oral medications. Its prodrug nature allows for controlled release and conversion to the active form, aprepitant, ensuring effective prevention of CINV.
Eigenschaften
Molekularformel |
C30H39F7N5O11P |
|---|---|
Molekulargewicht |
809.6 g/mol |
IUPAC-Name |
[3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19+,20-;4-,5+,6+,7+/m00/s1 |
InChI-Schlüssel |
UGJUJYSRBQWCEK-GBIUHEKFSA-N |
Isomerische SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride](/img/structure/B13858799.png)
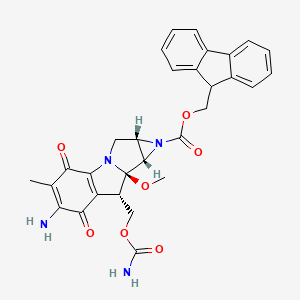
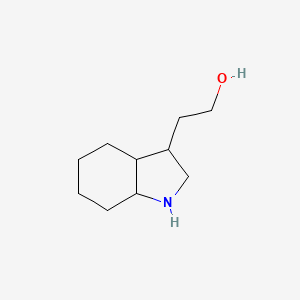
![2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid](/img/structure/B13858823.png)
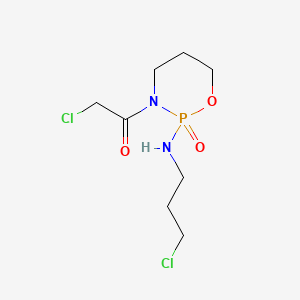
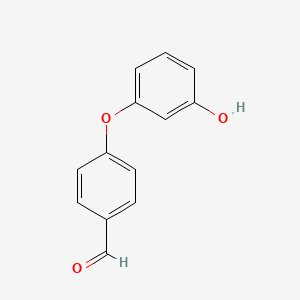
![Pyrrolidine-2-carboxylic acid, 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]-](/img/structure/B13858832.png)

![4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13858840.png)
![N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13858841.png)
